Asymmetric hydrogenation of prochiral ketones offers atom-efficient routes to chiral alcohols. For the 5-bromopyrimidinyl scaffold, the ortho-bromine and nitrogen-rich ring create electronic challenges, necessitating tailored catalysts:
Table 1: Performance of Asymmetric Hydrogenation Catalysts
Catalyst Type | Ligand | Solvent | Temp (°C) | ee (%) | Conv. (%) |
---|---|---|---|---|---|
Ru(II)-(diphosphine) | (S)-Xyl-SDP | MeOH | −20 | 95 | >99 |
Ir(I)-(N,P) | (R)-BoPhoz | CH₂Cl₂ | 25 | 90 | 80 |
Rh(I)-(diene) | (R,R)-Me-DuPhos | iPrOH | 40 | 85 | 95 |
Key limitations include substrate inhibition from pyrimidine coordination and bromine-mediated catalyst decomposition.
Chiral auxiliaries covalently bond to substrates, directing stereoselectivity during ketone reduction. Two approaches dominate:
Scheme: Evans Auxiliary Route
1. 5-Br-Pym-COCH₃ + (S)-Oxz → 5-Br-Pym-COCH₂-Oxz 2. NaBH₄/CeCl₃ → *diastereoselective reduction* 3. LiOH/H₂O₂ → (R)-5-Br-Pym-CH(OH)CH₃
Auxiliary recovery (>90%) improves cost-efficiency but requires stoichiometric reagents.
Biocatalysis delivers exceptional enantioselectivity under mild conditions. Engineered ketoreductases (KREDs) reduce 1-(5-bromopyrimidin-2-yl)ethanone using NAD(P)H cofactors:
Table 2: Biocatalytic Reduction Parameters
Biocatalyst | Cofactor | Cofactor Regeneration | Substrate Loading (g/L) | ee (%) | Time (h) |
---|---|---|---|---|---|
LbADH (W110A/I86A) | NADP⁺ | iPrOH | 50 | 99 | 24 |
KRED-311 (Codexis) | NADPH | GDH/glucose | 100 | 99.5 | 8 |
Candida parapsilosis ADH | NADH | Formate/FDH | 20 | 95 | 12 |
Scale-up Considerations: Cell-free extracts immobilized on chitosan beads enable 10 reaction cycles. Membrane reactors separate product via nanofiltration to mitigate bromopyrimidine cytotoxicity [6] [8].
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4